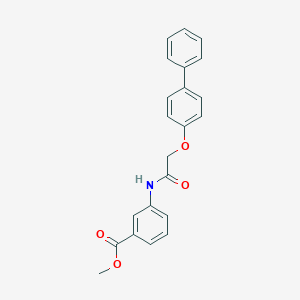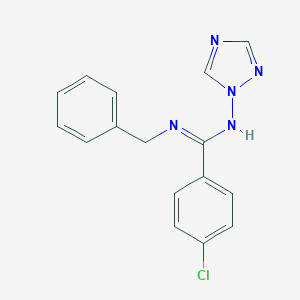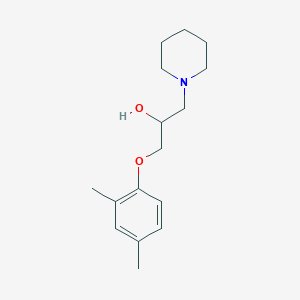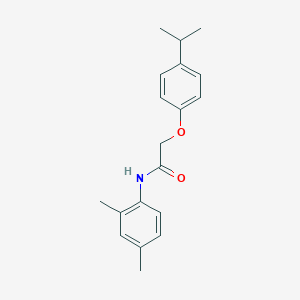
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it an attractive candidate for further research. However, the compound also has some limitations. It is relatively hydrophobic, which can limit its solubility in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate. One potential direction is the investigation of the compound's potential use in the treatment of Alzheimer's disease. The compound has been shown to have neuroprotective effects and may be able to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Another potential direction is the investigation of the compound's potential use in the treatment of viral infections. This compound has been shown to have anti-viral properties and may be able to inhibit the replication of certain viruses. Finally, the compound's potential use in combination with other drugs or therapies should also be investigated to determine its efficacy in various applications.
Méthodes De Synthèse
The synthesis of Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate involves the reaction of 3-amino benzoic acid with 4-(bromomethyl)biphenyl in the presence of a base. The resulting intermediate is then treated with methyl chloroformate to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H19NO4 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl 3-[[2-(4-phenylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19NO4/c1-26-22(25)18-8-5-9-19(14-18)23-21(24)15-27-20-12-10-17(11-13-20)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,24) |
Clé InChI |
IHNHPJKYVQMQSX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
